molecular formula C11H5ClF3NO2 B8394243 2-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid

2-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B8394243
M. Wt: 275.61 g/mol
InChI Key: LHTQJXFMTICHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H5ClF3NO2 and its molecular weight is 275.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H5ClF3NO2

Molecular Weight

275.61 g/mol

IUPAC Name

2-chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid

InChI

InChI=1S/C11H5ClF3NO2/c12-9-7(10(17)18)3-5-1-2-6(11(13,14)15)4-8(5)16-9/h1-4H,(H,17,18)

InChI Key

LHTQJXFMTICHDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C(=O)O)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

11 ml of BuLi (1M in hexane) were added dropwise at −78° C. to a solution of 1.9 ml (11 mmol) of DIPEA in THF (77 ml). After stirring for 30 min at −78° C., a solution of 2.31 g (10 mmol) of 2-chloro-7-(trifluoromethyl)quinoline in THF (30 ml) was added and stirring was carried out for a further 30 min at −78° C. The reaction solution was then poured onto finely divided, solid CO2. After heating to RT, most of the THF was removed in vacuo. A 1M aq. NaOH soln. was then added and the phases were separated. The aqueous phase was acidified with 10% hydrochloric acid and extracted with EA. The organic phase was washed with water and brine, dried over Na2SO4, filtered and concentrated in vacuo. There were obtained as residue 2.12 g (7.7 mmol, 71%) of 2-chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid, which was reacted further without additional purification.
Name
Quantity
11 mL
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reactant
Reaction Step One
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Quantity
1.9 mL
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reactant
Reaction Step One
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Quantity
77 mL
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solvent
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
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Quantity
30 mL
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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